molecular formula C6H2F4N2O2 B8415795 2-Fluoro-4-trifluoromethylpyrimidine-5-carboxylic acid

2-Fluoro-4-trifluoromethylpyrimidine-5-carboxylic acid

Cat. No. B8415795
M. Wt: 210.09 g/mol
InChI Key: TYRWXSZREAVDGR-UHFFFAOYSA-N
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Patent
US05811428

Procedure details

The title compound was prepared as described in Example 25, but employing a solution of 2-fluoro-4-trifluoromethylpyrimidine-5-carboxylic acid (1.5 g, 7.1 mmol) and oxalyl chloride (1.0 g, 8 mmol), DMF (2 drops) in CH2 Cl2 (30 mL) resulted in a 75% yield (1.2 g); 1H NMR (CDCl3) δ 9.42 (s, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([C:12]([OH:14])=O)=[CH:4][N:3]=1.C(Cl)(=O)C([Cl:18])=O>CN(C=O)C.ClCl>[F:1][C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([C:12]([Cl:18])=[O:14])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=NC=C(C(=N1)C(F)(F)F)C(=O)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted in a 75% yield (1.2 g)

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=C(C(=N1)C(F)(F)F)C(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.